4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide
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Overview
Description
4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide is a complex organic compound characterized by the presence of nitro groups, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide typically involves the reaction of 3-nitroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nitrite ions. The reactions typically require specific conditions such as elevated temperatures and pressures to proceed efficiently.
Major Products Formed
The major products formed from these reactions include amines, nitroso derivatives, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and benzamide moiety also contribute to the compound’s activity by facilitating binding to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide is unique due to the presence of both nitro groups and a furan ring, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C18H12N4O6 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H12N4O6/c23-18(12-4-6-14(7-5-12)21(24)25)20-19-11-16-8-9-17(28-16)13-2-1-3-15(10-13)22(26)27/h1-11H,(H,20,23)/b19-11+ |
InChI Key |
CWHHMRBQVFXHSX-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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